Tert-butyl 3-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C17H23F3N2O2. It is used in various fields of scientific research, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable tool in the development of new drugs and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(2-(trifluoromethyl)phenyl)piperidine-1-carboxylate with an amine source under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making it feasible for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Tert-butyl 3-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate is unique due to its specific structural features, such as the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H23F3N2O2 |
---|---|
Molecular Weight |
344.37 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H23F3N2O2/c1-16(2,3)24-15(23)22-9-8-12(14(21)10-22)11-6-4-5-7-13(11)17(18,19)20/h4-7,12,14H,8-10,21H2,1-3H3 |
InChI Key |
JBMIHQFELZMTTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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